2-Chloro-6-nitrobenzo[d]oxazole
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Overview
Description
2-Chloro-6-nitrobenzo[d]oxazole: is an organic compound with the molecular formula C7H3ClN2O3 . It is a derivative of benzo[d]oxazole, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2-Chlorobenzoxazole: One common method to synthesize 2-Chloro-6-nitrobenzo[d]oxazole involves the nitration of 2-chlorobenzoxazole. This reaction typically uses fuming nitric acid (density 1.52) in the presence of sulfuric acid as a catalyst.
Annulation Reaction: Another method involves an annulation reaction followed by desulfurization and intramolecular rearrangement.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-6-nitrobenzo[d]oxazole can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the benzoxazole ring towards nucleophilic attack.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is 2-chloro-6-aminobenzo[d]oxazole.
Scientific Research Applications
Chemistry: 2-Chloro-6-nitrobenzo[d]oxazole is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise as inhibitors of certain enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrobenzo[d]oxazole and its derivatives involves interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the chlorine atom can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzoxazole
- 2-Chloro-7-nitrobenzo[d]oxazole
- 2-Chloro-6-methylbenzo[d]oxazole
- 2-Chloro-5-methylbenzo[d]oxazole
Comparison: 2-Chloro-6-nitrobenzo[d]oxazole is unique due to the specific positioning of the nitro and chlorine groups, which influence its reactivity and binding properties.
Properties
IUPAC Name |
2-chloro-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWSRCZYYPRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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